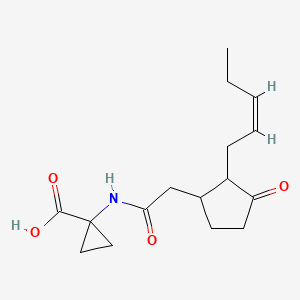

JA-Acc

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H23NO4 |

|---|---|

Molekulargewicht |

293.36 g/mol |

IUPAC-Name |

1-[[2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C16H23NO4/c1-2-3-4-5-12-11(6-7-13(12)18)10-14(19)17-16(8-9-16)15(20)21/h3-4,11-12H,2,5-10H2,1H3,(H,17,19)(H,20,21)/b4-3- |

InChI-Schlüssel |

TVRBFBSVUYCAKT-ARJAWSKDSA-N |

Isomerische SMILES |

CC/C=C\CC1C(CCC1=O)CC(=O)NC2(CC2)C(=O)O |

Kanonische SMILES |

CCC=CCC1C(CCC1=O)CC(=O)NC2(CC2)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Acetyl-CoA Carboxylase (ACC) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetyl-CoA carboxylase (ACC) inhibitors represent a promising therapeutic strategy for a range of metabolic and oncologic diseases. By targeting the rate-limiting enzyme in de novo lipogenesis (DNL), these inhibitors modulate cellular lipid metabolism, shifting the balance from fatty acid synthesis to fatty acid oxidation. This in-depth guide elucidates the core mechanism of action of ACC inhibitors, presents key quantitative data from preclinical and clinical studies, details essential experimental protocols for their evaluation, and visualizes the intricate signaling pathways involved.

Introduction: The Central Role of Acetyl-CoA Carboxylase

Acetyl-CoA carboxylase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][2] This reaction is the first committed step in the synthesis of fatty acids. In mammals, two isoforms of ACC exist with distinct tissue distributions and physiological roles:

-

ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, ACC1 provides the malonyl-CoA precursor for de novo fatty acid synthesis.[3][4]

-

ACC2: Predominantly found on the outer mitochondrial membrane of oxidative tissues like the skeletal muscle and heart, ACC2-produced malonyl-CoA acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1). CPT1 is the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[3]

The dual functions of ACC make it a critical regulator of cellular energy homeostasis.

Mechanism of Action of ACC Inhibitors

ACC inhibitors exert their effects by blocking the enzymatic activity of ACC1 and/or ACC2. This inhibition leads to a reduction in the intracellular concentration of malonyl-CoA, resulting in two primary metabolic consequences:

-

Inhibition of De Novo Lipogenesis (DNL): By decreasing the availability of malonyl-CoA, the substrate for fatty acid synthase (FASN), ACC inhibitors effectively shut down the synthesis of new fatty acids in lipogenic tissues.

-

Stimulation of Fatty Acid Oxidation (FAO): The reduction in malonyl-CoA levels relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria and a subsequent increase in their oxidation for energy production.

The net effect is a metabolic shift from energy storage in the form of lipids to energy expenditure through the burning of fat. This mechanism underlies the therapeutic potential of ACC inhibitors in various disease states.

Therapeutic Applications and Quantitative Data

The unique mechanism of action of ACC inhibitors has led to their investigation in several therapeutic areas.

Non-alcoholic Steatohepatitis (NASH)

In NASH, excessive lipid accumulation in the liver (steatosis) drives inflammation and fibrosis. By simultaneously inhibiting DNL and promoting FAO in the liver, ACC inhibitors can reduce hepatic fat content.

| Clinical Trial Data for ACC Inhibitors in NASH | |

| Endpoint | Result |

| Relative Reduction in Liver Fat (MRI-PDFF) | A meta-analysis of six randomized controlled trials (RCTs) showed a significant mean difference of -48.38% in liver fat reduction with ACC inhibitor monotherapy compared to placebo. One study with Firsocostat (GS-0976) showed that 70% of patients achieved a ≥30% decrease in MRI-PDFF after 12 weeks of daily 20 mg dosing. |

| Change in Alanine Aminotransferase (ALT) | The same meta-analysis reported a significant mean reduction in ALT levels of -16.07 U/L with ACC inhibitor monotherapy. |

| Adverse Events: Hypertriglyceridemia | A notable side effect is an increase in plasma triglycerides. The meta-analysis found a markedly elevated risk of hypertriglyceridemia (Odds Ratio: 10.33). In a study with MK-4074, one individual's plasma triglycerides rose to over 800 mg/dL. |

Oncology

Many cancer cells exhibit upregulated DNL to support rapid proliferation and membrane synthesis. ACC inhibition can disrupt this metabolic adaptation, leading to anti-tumor effects.

| Preclinical Data for ACC Inhibitors in Cancer | |

| Inhibitor | Cell Line |

| ND-646 | Non-small cell lung cancer (NSCLC) cells (A549, H157, H1355, H460) |

| Unnamed dual ACC1/2 inhibitor | U87 and U87 EGFRvIII glioblastoma cells |

| ACC1-specific inhibitors | Breast cancer cells |

Key Experimental Protocols

Evaluating the efficacy and mechanism of action of ACC inhibitors requires specific and robust experimental assays.

ACC Activity Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the activity of purified ACC enzyme by quantifying the amount of ADP produced during the carboxylation reaction.

Principle: The ADP-Glo™ assay is a luminescent assay that measures ADP production. The reaction is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to simultaneously convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The light generated is proportional to the ADP concentration, which is indicative of ACC activity.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare 1x ACC Assay Buffer by diluting the 5x stock.

-

Thaw ACC1 enzyme, ATP, acetyl-CoA, and sodium bicarbonate on ice.

-

Prepare the substrate solution containing ATP, acetyl-CoA, and sodium bicarbonate in 1x ACC Assay Buffer.

-

-

Assay Plate Setup (96-well white plate):

-

Test Inhibitor wells: Add 2.5 µl of the test inhibitor solution.

-

Positive Control wells: Add 2.5 µl of a control inhibitor or vehicle.

-

"Blank" wells: Add 7.5 µl of 1x ACC Assay Buffer.

-

-

Enzyme Addition:

-

Dilute the ACC1 enzyme to the desired concentration in 1x ACC Assay Buffer.

-

Add 7.5 µl of the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells.

-

-

Reaction Initiation and Incubation:

-

Add 15 µl of the substrate solution to all wells to initiate the reaction.

-

Incubate the plate at room temperature for 40 minutes.

-

-

ADP Detection:

-

Add 25 µl of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 45 minutes to terminate the reaction and deplete ATP.

-

Add 50 µl of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

The "Blank" reading is subtracted from all other measurements. The activity is then calculated based on the luminescence signal.

-

De Novo Lipogenesis (DNL) Assay using 14C-Acetate

This cell-based assay measures the rate of new fatty acid synthesis by quantifying the incorporation of radiolabeled acetate (B1210297) into cellular lipids.

Principle: Cells are incubated with 14C-labeled acetate, a precursor for acetyl-CoA. The radiolabeled acetyl-CoA is then incorporated into newly synthesized fatty acids via the DNL pathway. The amount of radioactivity in the lipid fraction is a direct measure of DNL activity.

Detailed Protocol:

-

Cell Culture:

-

Plate cells in a suitable culture vessel and grow to the desired confluency.

-

-

Inhibitor Treatment:

-

Treat cells with the ACC inhibitor or vehicle for the desired duration.

-

-

Radiolabeling:

-

Add 14C-acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours).

-

-

Lipid Extraction:

-

Wash the cells with cold PBS.

-

Lyse the cells and extract the total lipids using a suitable method, such as the Folch or Bligh-Dyer method.

-

-

Quantification of Radioactivity:

-

Evaporate the solvent from the lipid extract.

-

Resuspend the lipid residue in a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactive counts to the total protein content of the cell lysate.

-

Compare the radioactivity in inhibitor-treated cells to vehicle-treated cells to determine the percent inhibition of DNL.

-

Fatty Acid Oxidation (FAO) Assay

This assay measures the rate at which cells oxidize fatty acids by quantifying the production of metabolic end products or oxygen consumption.

Principle (Radiometric Method): Cells are incubated with a radiolabeled fatty acid, such as 14C-palmitate. The fatty acid is taken up by the cells and undergoes β-oxidation in the mitochondria, producing 14C-labeled acetyl-CoA, which is further oxidized in the TCA cycle to 14C-CO2, and acid-soluble metabolites (ASMs). The amount of 14C-CO2 and/or 14C-ASMs produced is proportional to the rate of FAO.

Detailed Protocol (Radiometric Method):

-

Cell Preparation:

-

Harvest and resuspend cells in an appropriate assay buffer.

-

-

Substrate Preparation:

-

Prepare a solution of 14C-palmitate complexed to bovine serum albumin (BSA).

-

-

Reaction Setup:

-

Incubate the cells with the ACC inhibitor or vehicle.

-

Add the 14C-palmitate-BSA substrate to initiate the reaction.

-

-

CO2 Trapping (for complete oxidation measurement):

-

Incubate the reaction in a sealed system containing a CO2 trapping agent (e.g., a filter paper soaked in NaOH).

-

-

Reaction Termination:

-

Stop the reaction by adding an acid (e.g., perchloric acid). This also releases the dissolved CO2 from the medium.

-

-

Quantification:

-

Measure the radioactivity in the CO2 trap and in the acid-soluble supernatant (for ASMs) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of fatty acid oxidation based on the amount of radioactivity converted to CO2 and/or ASMs per unit of time and protein.

-

Alternative Principle (Oxygen Consumption Rate - OCR): Real-time measurement of OCR using an extracellular flux analyzer (e.g., Seahorse XF) can also determine FAO. A decrease in OCR upon the addition of a fatty acid substrate indicates its oxidation. ACC inhibitors are expected to increase the OCR in the presence of fatty acids.

Signaling Pathways Regulating ACC

The activity and expression of ACC are tightly regulated by complex signaling networks, primarily the AMPK and ChREBP pathways.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a cellular energy sensor that is activated under conditions of low energy (high AMP:ATP ratio). Once activated, AMPK phosphorylates and inactivates both ACC1 and ACC2. This is a rapid, short-term regulatory mechanism to conserve ATP by halting the energy-consuming process of fatty acid synthesis and promoting the energy-producing process of fatty acid oxidation.

Carbohydrate Response Element-Binding Protein (ChREBP) Pathway

ChREBP is a transcription factor that is activated in response to high glucose levels. It plays a crucial role in the long-term transcriptional regulation of lipogenic genes, including ACC. In the presence of high glucose, ChREBP translocates to the nucleus and binds to carbohydrate response elements (ChoREs) in the promoter regions of target genes, including the gene encoding ACC1 (ACACA), leading to increased gene expression and a subsequent increase in DNL.

Conclusion

ACC inhibitors are a compelling class of therapeutic agents with a well-defined mechanism of action that favorably modulates lipid metabolism. Their ability to simultaneously inhibit de novo lipogenesis and stimulate fatty acid oxidation provides a strong rationale for their development in metabolic diseases like NASH and in oncology. The quantitative data from clinical and preclinical studies are encouraging, although the side effect of hypertriglyceridemia requires careful management and further investigation. The experimental protocols and an understanding of the regulatory signaling pathways detailed in this guide provide a solid foundation for researchers and drug developers working in this exciting field. Further research will continue to refine the therapeutic application of ACC inhibitors and potentially expand their clinical utility.

References

- 1. Acetyl-CoA Carboxylase Inhibitors for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | ChREBP-Mediated Regulation of Lipid Metabolism: Involvement of the Gut Microbiota, Liver, and Adipose Tissue [frontiersin.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit? - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Acetyl-CoA Carboxylase in Fatty Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-CoA Carboxylase (ACC) stands as a critical regulatory enzyme at the crossroads of carbohydrate and lipid metabolism. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the fundamental building block for the synthesis of new fatty acids. This technical guide provides an in-depth exploration of the multifaceted role of ACC in fatty acid synthesis, detailing its mechanism of action, the intricate layers of its regulation, and its significance as a therapeutic target. The two primary isoforms, ACC1 and ACC2, are discussed in detail, highlighting their distinct subcellular localizations and physiological functions. This document also presents key experimental protocols and quantitative data to serve as a valuable resource for researchers in the field of metabolic diseases and drug discovery.

Introduction

The synthesis of fatty acids, a fundamental anabolic process, is essential for energy storage, membrane biogenesis, and the production of signaling molecules. The commitment step in this pathway is the conversion of acetyl-CoA to malonyl-CoA, a reaction meticulously controlled by Acetyl-CoA Carboxylase (ACC).[1] ACC is a biotin-dependent enzyme that exists in two major isoforms in mammals: ACC1 and ACC2.[1][2] ACC1 is predominantly found in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, where it directs the synthesis of fatty acids.[2] In contrast, ACC2 is primarily associated with the outer mitochondrial membrane, where its product, malonyl-CoA, acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[2][3] Given its central role in lipid metabolism, ACC has emerged as a promising therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[4]

Mechanism of Action

The catalytic activity of Acetyl-CoA Carboxylase involves a two-step reaction mechanism facilitated by its two principal catalytic domains: the biotin (B1667282) carboxylase (BC) domain and the carboxyltransferase (CT) domain.[1]

-

Biotin Carboxylation: In the first step, the BC domain catalyzes the ATP-dependent carboxylation of a biotin prosthetic group, which is covalently attached to the biotin carboxyl carrier protein (BCCP) domain. Bicarbonate serves as the source of the carboxyl group.[1]

-

Carboxyl Transfer: The carboxylated biotin then translocates to the CT active site, where the carboxyl group is transferred to acetyl-CoA, yielding malonyl-CoA.[1]

This intricate process is essential for providing the necessary substrate for fatty acid synthase (FAS) to elongate fatty acid chains.

Regulation of Acetyl-CoA Carboxylase

The activity of ACC is tightly regulated through a multi-tiered system involving allosteric modulation, covalent modification, and transcriptional control. This complex regulation ensures that fatty acid synthesis is exquisitely sensitive to the cell's energy status and hormonal signals.

Allosteric Regulation

Allosteric effectors provide a rapid mechanism for modulating ACC activity in response to the immediate metabolic needs of the cell.

-

Citrate (B86180): Citrate, a key intermediate in the citric acid cycle, is a potent allosteric activator of ACC.[5] When cellular energy levels are high, citrate accumulates in the mitochondria and is transported to the cytoplasm, where it signals an abundance of acetyl-CoA and ATP.[6] Citrate promotes the polymerization of ACC from an inactive dimeric state to an active filamentous polymer, thereby enhancing its catalytic activity.[5]

-

Palmitoyl-CoA: The end-product of fatty acid synthesis, palmitoyl-CoA, acts as a feedback inhibitor of ACC.[6] High levels of palmitoyl-CoA signal an excess of fatty acids, leading to the depolymerization of the active ACC filament back to its inactive dimeric form.[5]

Covalent Modification: Phosphorylation

Covalent modification through phosphorylation provides a crucial layer of hormonal and energy-sensing control over ACC activity. Phosphorylation generally leads to the inactivation of ACC.

-

AMP-Activated Protein Kinase (AMPK): AMPK is a key energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio).[7] Activated AMPK phosphorylates ACC1 at Ser79 and ACC2 at Ser212, leading to their inactivation and a subsequent decrease in fatty acid synthesis.[1][7] This ensures that energy-consuming anabolic pathways are switched off when energy is scarce.

-

Protein Kinase A (PKA): Hormones like glucagon (B607659) and epinephrine, which signal low blood glucose levels, activate PKA.[3] PKA can phosphorylate and inactivate ACC, primarily ACC2, further contributing to the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation to generate energy.[1]

-

Insulin: In contrast, insulin, the hormone of the well-fed state, promotes the dephosphorylation and activation of ACC.[3] Insulin activates protein phosphatases that remove the inhibitory phosphate (B84403) groups, thereby stimulating fatty acid synthesis for energy storage.[3]

Signaling Pathways

The regulation of ACC is intricately woven into several key signaling pathways that govern cellular metabolism.

AMPK Signaling Pathway

dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=10, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Low_Energy [label="Low Energy (High AMP/ATP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACC [label="Acetyl-CoA Carboxylase (ACC)", fillcolor="#FBBC05", fontcolor="#202124"]; Fatty_Acid_Synthesis [label="Fatty Acid Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Low_Energy -> AMPK [label="Activates", color="#202124"]; AMPK -> ACC [label="Phosphorylates (Inactivates)", color="#EA4335", style=dashed, arrowhead=tee]; ACC -> Fatty_Acid_Synthesis [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } }

Caption: AMPK signaling pathway leading to the inactivation of ACC.

Insulin Signaling Pathway

dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=10, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Insulin [label="Insulin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Phosphatase [label="Protein Phosphatase", fillcolor="#FBBC05", fontcolor="#202124"]; ACC_P [label="Phosphorylated ACC (Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ACC_Active [label="Dephosphorylated ACC (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fatty_Acid_Synthesis [label="Fatty Acid Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Insulin -> Protein_Phosphatatase [label="Activates", color="#202124"]; Protein_Phosphatase -> ACC_P [label="Dephosphorylates", color="#202124"]; ACC_P -> ACC_Active [color="#34A853", arrowhead=vee]; ACC_Active -> Fatty_Acid_Synthesis [label="Promotes", color="#34A853", arrowhead=vee]; } }

Caption: Insulin signaling pathway promoting the activation of ACC.

Quantitative Data

The following tables summarize key quantitative data related to the kinetics and regulation of Acetyl-CoA Carboxylase.

Table 1: Kinetic Parameters of Acetyl-CoA Carboxylase Isoforms

| Parameter | ACC1 | ACC2 | Reference |

| Km for Acetyl-CoA | |||

| - Basal | 0.4 mM | - | [8] |

| - With CoA | 4 µM | - | [8] |

| Km for ATP | - | - | - |

| Km for Bicarbonate | - | - | - |

Table 2: Allosteric Regulation of Acetyl-CoA Carboxylase Isoforms

| Allosteric Effector | Parameter | ACC1 | ACC2 | Reference |

| Citrate | Apparent Kd | 0.8 ± 0.3 mM | 3.4 ± 0.6 mM | [1][9] |

| Apparent Ki | 20 ± 8 mM | 38 ± 8 mM | [1][9] | |

| Fold Activation | ~4-fold | >1000-fold | [1][9] | |

| Palmitoyl-CoA | Ki | - | - | - |

Table 3: Phosphorylation Sites of Acetyl-CoA Carboxylase Isoforms

| Kinase | ACC1 Phosphorylation Site | ACC2 Phosphorylation Site | Reference |

| AMPK | Ser79, Ser1200, Ser1215 | Ser212 (murine), Ser221 (human), Ser222 | [1][7][10] |

| PKA | Ser1200 | - | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Acetyl-CoA Carboxylase.

Acetyl-CoA Carboxylase Activity Assay (Coupled Spectrophotometric Method)

This assay measures ACC activity by coupling the production of malonyl-CoA to its subsequent reduction by malonyl-CoA reductase, which is monitored by the oxidation of NADPH.[6]

Materials:

-

Cell or tissue lysate containing ACC

-

Assay Buffer: 200 mM MOPS-K+ (pH 7.8), 5 mM MgCl2, 4 mM DTE

-

Substrates: 10 mM NaHCO3, 4 mM ATP, 1 mM Acetyl-CoA

-

Coupling Enzyme: Recombinant malonyl-CoA reductase

-

Cofactor: 0.4 mM NADPH

-

Spectrophotometer capable of reading at 365 nm

Procedure:

-

Prepare the assay mixture containing Assay Buffer, NaHCO3, ATP, NADPH, and malonyl-CoA reductase in a cuvette.

-

Add the cell or tissue lysate to the assay mixture and incubate for a few minutes to establish a baseline reading.

-

Initiate the reaction by adding acetyl-CoA.

-

Monitor the decrease in absorbance at 365 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the rate of NADPH oxidation to determine ACC activity.

Western Blot Analysis of ACC Phosphorylation

This protocol describes the detection of phosphorylated ACC using phospho-specific antibodies.[11]

Materials:

-

Cell or tissue lysates

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ACC (e.g., anti-pSer79) and anti-total-ACC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from cells or tissues using lysis buffer containing phosphatase inhibitors to preserve phosphorylation states.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ACC antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-ACC antibody to normalize for protein loading.

Quantitative Real-Time PCR (RT-qPCR) for ACC1 and ACC2 mRNA Expression

This protocol outlines the measurement of ACC1 and ACC2 mRNA levels.[12][13]

Materials:

-

RNA extraction kit (e.g., TRIzol or RNeasy kit)

-

Reverse transcription kit

-

SYBR Green qPCR master mix

-

Gene-specific primers for ACC1, ACC2, and a reference gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from cells or tissues using a suitable RNA extraction kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Set up the qPCR reaction with SYBR Green master mix, cDNA template, and gene-specific primers for ACC1, ACC2, and the reference gene.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative expression levels of ACC1 and ACC2 mRNA, normalized to the reference gene.

Conclusion

Acetyl-CoA Carboxylase is a master regulator of fatty acid synthesis, integrating nutritional and hormonal signals to control the flow of carbons into lipid biosynthesis. Its two isoforms, ACC1 and ACC2, play distinct yet coordinated roles in managing cellular energy homeostasis. The intricate mechanisms of allosteric and covalent regulation provide multiple points for therapeutic intervention. The detailed understanding of ACC's function, supported by robust experimental methodologies, is crucial for the development of novel therapies targeting metabolic diseases. This technical guide serves as a comprehensive resource for researchers dedicated to unraveling the complexities of lipid metabolism and advancing the field of drug discovery.

References

- 1. Single phosphorylation sites in Acc1 and Acc2 regulate lipid homeostasis and the insulin–sensitizing effects of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. portlandpress.com [portlandpress.com]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 12. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 13. stackscientific.nd.edu [stackscientific.nd.edu]

Endogenous regulation of Acetyl-CoA Carboxylase activity.

An In-Depth Technical Guide to the Endogenous Regulation of Acetyl-CoA Carboxylase (ACC) Activity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[1][2] Its activity is critical for maintaining cellular energy homeostasis, and its dysregulation is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and cancer.[1][3] Mammals express two main isoforms, ACC1 and ACC2, which are encoded by separate genes and exhibit distinct cellular locations and functions.[1] ACC1 is a cytosolic enzyme highly expressed in lipogenic tissues like the liver and adipose tissue, where it provides malonyl-CoA for fatty acid synthesis. ACC2 is associated with the outer mitochondrial membrane, primarily in oxidative tissues such as skeletal muscle and the heart, where its product, malonyl-CoA, acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation. The activity of both ACC isoforms is exquisitely controlled through a multi-layered endogenous regulatory network involving allosteric modulation, covalent modification, and hormonal signaling. This guide provides a comprehensive overview of these core regulatory mechanisms, detailed experimental protocols for their study, and quantitative data to support further research and therapeutic development.

Core Regulatory Mechanisms of ACC Activity

The acute control of ACC activity is a result of the integration of multiple signals, including substrate availability, allosteric ligand concentrations, and post-translational modifications, primarily phosphorylation.

Allosteric Regulation

Allosteric control provides a rapid mechanism for adjusting ACC activity in response to the cell's immediate metabolic state.

-

Activation by Citrate (B86180): Citrate, an intermediate of the TCA cycle, is a primary allosteric activator of ACC. High cytosolic citrate levels signal an energy-replete state and an abundance of acetyl-CoA, the substrate for both the TCA cycle and fatty acid synthesis. Citrate binding promotes the polymerization of inactive ACC dimers into active filamentous polymers, significantly enhancing its catalytic activity.

-

Inhibition by Long-Chain Fatty Acyl-CoAs: The end products of fatty acid synthesis, particularly long-chain fatty acyl-CoAs like palmitoyl-CoA, act as feedback inhibitors of ACC. This inhibition is competitive with respect to citrate and prevents the overaccumulation of fatty acids. This feedback mechanism is crucial for maintaining lipid homeostasis.

Figure 1: Allosteric control of ACC activity by cellular metabolites.

Covalent Modification: Phosphorylation

Phosphorylation is the principal mechanism for the short-term hormonal and metabolic control of ACC, leading to its inactivation.

-

AMP-Activated Protein Kinase (AMPK): AMPK is a key cellular energy sensor that is activated under conditions of metabolic stress (e.g., high AMP/ATP ratio). Once activated, AMPK phosphorylates and inactivates both ACC isoforms. The primary AMPK phosphorylation site on ACC1 is Serine 79 (in rodents and humans), while the corresponding site on ACC2 is Serine 212 (rodent) or Serine 221 (human). This inhibitory phosphorylation decreases the Vmax of ACC and increases its sensitivity to allosteric inhibition by palmitoyl-CoA, effectively shutting down fatty acid synthesis and promoting fatty acid oxidation to restore cellular ATP levels.

Hormonal Regulation

Hormones provide systemic control over ACC activity, aligning lipid metabolism with the body's overall physiological state (e.g., fed vs. fasted).

-

Insulin (B600854) (Fed State): In the fed state, high levels of insulin signal energy abundance. Insulin promotes the dephosphorylation and activation of ACC. This is achieved primarily through the activation of protein phosphatases, such as Protein Phosphatase 2A (PP2A), which remove the inhibitory phosphate (B84403) groups installed by AMPK. Activated ACC then drives the conversion of excess carbohydrates into fatty acids for storage.

-

Glucagon (B607659) and Epinephrine (B1671497) (Fasted/Stress State): During fasting or stress, glucagon and epinephrine levels rise. These hormones lead to the phosphorylation and inactivation of ACC. This effect is mediated by the activation of kinases, including AMPK, which overrides the effects of any activating signals and shifts metabolism away from energy storage and towards energy utilization.

Figure 2: Hormonal and covalent regulation of ACC phosphorylation state.

Quantitative Data on ACC Regulators

The following tables summarize key quantitative parameters for the allosteric and hormonal regulation of ACC activity. Note that exact values can vary based on the specific isoform, species, and experimental conditions.

Table 1: Allosteric Regulation of ACC

| Regulator | Effect on ACC | Parameter | Value | Notes |

| Citrate | Activator | K₀.₅ (Half-maximal activation) | 0.2 - 1.0 mM | The concentration required for half-maximal activation is lowered by insulin treatment. |

| Palmitoyl-CoA | Inhibitor | Kᵢ (Inhibition constant) | 0.85 - 1.7 µM | Phosphorylation by AMPK reduces the Kᵢ, making ACC more sensitive to inhibition. |

Table 2: Hormonal Regulation of ACC in Rat Hepatocytes

| Hormone | Dose | Effect on ACC Activity | Fold Change | Reference |

| Insulin | 0-5 units | Activation | ~1.5x increase | |

| Glucagon | 2.5 µUnits | Inhibition | ~2.4x decrease | |

| Epinephrine | - | Inhibition | ~1.8x decrease |

Detailed Experimental Protocols

Accurate assessment of ACC activity and its regulation is fundamental to metabolic research. Below are detailed methodologies for key assays.

Protocol: ACC Enzyme Activity Assay (Radiochemical)

This protocol is a standard method for measuring ACC activity by quantifying the incorporation of radioactive bicarbonate into acid-stable malonyl-CoA.

Materials:

-

Cell or tissue lysate containing ACC

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

Substrate Mix: 20 mM ATP, 5 mM Acetyl-CoA, 20 mM Citrate

-

Radioactive Substrate: NaH¹⁴CO₃ (Sodium Bicarbonate, [¹⁴C])

-

Stop Solution: 6 M HCl

-

Scintillation fluid and vials

-

Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)

Methodology:

-

Protein Extraction: Prepare cell or tissue extracts in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 100 µL final volume:

-

50 µL of 2x Assay Buffer

-

10 µL of lysate (adjust volume for 20-50 µg of total protein)

-

dH₂O to a volume of 80 µL

-

-

Pre-incubation: Pre-incubate the reaction tubes at 37°C for 5 minutes to allow temperature equilibration.

-

Initiation: Start the reaction by adding 20 µL of a combined Substrate Mix and NaH¹⁴CO₃ solution (final concentration of ~5 mM bicarbonate with a specific activity of ~2 µCi/µmol).

-

Incubation: Incubate at 37°C for 10 minutes. The reaction should be in the linear range.

-

Termination: Stop the reaction by adding 25 µL of 6 M HCl. This acidifies the sample and evaporates any unreacted H¹⁴CO₃⁻ as ¹⁴CO₂.

-

Evaporation: Dry the samples in a fume hood or speed vacuum. This step is critical to remove background radioactivity.

-

Quantification: Resuspend the dried pellet in 100 µL of dH₂O. Add 1 mL of scintillation fluid, vortex, and count the radioactivity (counts per minute, CPM) in a scintillation counter.

-

Calculation: Calculate ACC activity as nmol of H¹⁴CO₃ incorporated per minute per mg of protein.

Figure 3: Workflow for radiochemical ACC activity assay.

Protocol: Analysis of ACC Phosphorylation by Western Blot

This protocol allows for the semi-quantitative assessment of the phosphorylation status of ACC at specific regulatory sites.

Materials:

-

Cell or tissue lysate

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST

-

Primary Antibodies:

-

Rabbit anti-phospho-ACC (Ser79)

-

Rabbit anti-total ACC

-

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Methodology:

-

Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state. Quantify protein concentration.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on an SDS-polyacrylamide gel. Given ACC's large size (~265-280 kDa), a low percentage acrylamide (B121943) gel (e.g., 6-8%) is recommended.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block non-specific binding sites on the membrane by incubating with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ACC Ser79, typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Final Washes: Repeat the washing step (Step 6).

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

-

Stripping and Re-probing: To normalize the phospho-protein signal, the membrane can be stripped of antibodies and re-probed with an antibody against total ACC.

-

Densitometry Analysis: Quantify the band intensities using software like ImageJ. The final result is typically presented as the ratio of phospho-ACC to total ACC.

Figure 4: Western blot workflow for analyzing ACC phosphorylation.

References

A Technical Guide to the Cellular Localization and Function of Acetyl-CoA Carboxylase Isoforms: ACC1 and ACC2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. In mammals, two isoforms, ACC1 and ACC2, encoded by distinct genes, play pivotal but distinct roles in lipid metabolism. Their differential cellular localization is key to their specialized functions, making them attractive targets for therapeutic intervention in metabolic diseases and cancer. This technical guide provides an in-depth overview of the cellular localization and function of ACC1 and ACC2, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Cellular Localization: A Tale of Two Compartments

The distinct functions of ACC1 and ACC2 are largely dictated by their subcellular locations. ACC1 is a cytosolic enzyme, whereas ACC2 is primarily associated with the outer mitochondrial membrane.[1][2][3][4] This spatial separation allows for the independent regulation of two key metabolic pathways: fatty acid synthesis and fatty acid oxidation.

-

ACC1 (ACACA): Residing in the cytosol , ACC1 provides the malonyl-CoA necessary for de novo fatty acid synthesis.[5] This process is particularly active in lipogenic tissues such as the liver and adipose tissue. The cytosolic localization of ACC1 ensures that the newly synthesized malonyl-CoA is readily available to the fatty acid synthase (FAS) complex, which is also located in the cytosol.

-

ACC2 (ACACB): ACC2 is anchored to the outer mitochondrial membrane via a unique N-terminal hydrophobic domain. This strategic positioning places it in close proximity to the carnitine palmitoyltransferase 1 (CPT1) system, the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.

A mitochondrial isoform of ACC1 (mtACC1) has also been described, which plays a role in mitochondrial fatty acid synthesis and protein lipoylation.

Functional Roles: Biosynthesis vs. Regulation of Oxidation

The differential localization of ACC1 and ACC2 directly translates to their distinct, yet interconnected, functions in lipid metabolism.

ACC1: The Gatekeeper of Fatty Acid Synthesis

The primary role of ACC1 is to catalyze the first committed step in de novo fatty acid synthesis. The malonyl-CoA produced by ACC1 serves as the two-carbon donor for the elongation of the fatty acid chain by the FAS complex. This pathway is crucial for storing excess energy as triglycerides and for the production of essential lipids for membrane formation and signaling.

ACC2: The Regulator of Fatty Acid Oxidation

ACC2's main function is to regulate the rate of mitochondrial fatty acid β-oxidation. The malonyl-CoA generated by ACC2 acts as a potent allosteric inhibitor of CPT1. By inhibiting CPT1, ACC2 effectively controls the entry of fatty acids into the mitochondria, thereby preventing their oxidation. This mechanism ensures that fatty acid synthesis and oxidation do not occur simultaneously, preventing a futile cycle.

Quantitative Data Summary

A precise understanding of the enzymatic properties and expression levels of ACC1 and ACC2 is critical for designing targeted therapeutic strategies.

Enzyme Kinetic Parameters

While direct side-by-side comparisons of human ACC1 and ACC2 kinetic parameters are limited, studies on recombinant human enzymes have provided valuable insights. It has been noted that the kinetic parameters for both isoforms are broadly comparable.

| Parameter | ACC1 (Human, recombinant) | ACC2 (Human, recombinant) | Substrate | Reference |

| Km | ~20-70 µM | ~20-100 µM | Acetyl-CoA | |

| ~20-100 µM | ~30-150 µM | ATP | ||

| ~1-5 mM | ~1-10 mM | Bicarbonate | ||

| kcat | Not consistently reported | Activated by citrate | - | |

| Vmax | Affected by phosphorylation | Activated by citrate | - |

Note: Kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and the presence of allosteric regulators like citrate.

Tissue Expression Levels

The tissue distribution of ACC1 and ACC2 differs between rodents and humans, a crucial consideration for translational research. In humans, ACC2 is more broadly expressed and is the predominant isoform in both lipogenic and oxidative tissues.

| Tissue | ACC1 mRNA Expression (Relative) | ACC2 mRNA Expression (Relative) | Predominant Isoform (Human) | Reference |

| Liver | Moderate | High | ACC2 | |

| Adipose Tissue (White) | Low | High | ACC2 | |

| Skeletal Muscle | Low | High | ACC2 | |

| Heart | Low | High | ACC2 | |

| Brain | High | Low | ACC1 |

Note: The provided data is based on relative mRNA expression levels and may not directly correlate with absolute protein abundance. The Human Protein Atlas provides further details on tissue-specific protein expression.

Experimental Protocols

Immunofluorescence Staining for Cellular Localization

This protocol outlines the steps for visualizing the subcellular localization of ACC1 and ACC2 in adherent cells.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)

-

Primary antibodies (specific for ACC1 or ACC2)

-

Fluorophore-conjugated secondary antibodies

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

-

Washing: Gently wash the cells twice with PBS to remove culture medium.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody against ACC1 or ACC2 in the blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Washing: Wash the cells a final time with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualization: Visualize the stained cells using a fluorescence or confocal microscope. For ACC1, a cytosolic staining pattern is expected, while for ACC2, a punctate staining pattern co-localizing with mitochondria is anticipated.

Experimental Workflow for Immunofluorescence:

Caption: Workflow for immunofluorescence staining of ACC1/ACC2.

Subcellular Fractionation for Cytosolic and Mitochondrial Isolation

This protocol describes the separation of cytosolic and mitochondrial fractions from cultured cells to analyze the distribution of ACC1 and ACC2 by methods such as Western blotting.

Materials:

-

Cultured cells

-

PBS

-

Fractionation buffer (e.g., containing sucrose, Tris-HCl, and protease inhibitors)

-

Dounce homogenizer or syringe with a narrow-gauge needle

-

Microcentrifuge

-

Lysis buffer for subsequent protein analysis

Procedure:

-

Cell Harvesting: Harvest cultured cells by scraping or trypsinization and collect them by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

-

Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Cell Lysis: Resuspend the cell pellet in ice-cold fractionation buffer. Lyse the cells by passing them through a Dounce homogenizer (10-20 strokes) or by repeatedly passing them through a 27-gauge needle (10-15 times) on ice. This gentle lysis method is crucial to keep mitochondria intact.

-

Nuclear Pellet Removal: Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C to pellet the nuclei and any unbroken cells.

-

Cytosolic and Mitochondrial Fraction Separation: Carefully collect the supernatant, which contains the cytosol and mitochondria.

-

Mitochondrial Pelleting: Centrifuge the supernatant at a higher speed (e.g., 10,000-12,000 x g) for 15-20 minutes at 4°C to pellet the mitochondria.

-

Fraction Collection:

-

The supernatant from this step is the cytosolic fraction . Carefully collect it and transfer it to a new tube.

-

The pellet contains the mitochondrial fraction .

-

-

Washing the Mitochondrial Pellet: Gently wash the mitochondrial pellet with fractionation buffer and centrifuge again at the same high speed to minimize cytosolic contamination.

-

Protein Extraction: Resuspend the cytosolic fraction and the mitochondrial pellet in appropriate lysis buffers for downstream applications like SDS-PAGE and Western blotting.

-

Analysis: Analyze the fractions for the presence of ACC1 (expected in the cytosol) and ACC2 (expected in the mitochondrial fraction) using Western blotting. Use marker proteins such as GAPDH for the cytosol and a mitochondrial protein (e.g., COX IV or VDAC) to assess the purity of the fractions.

Experimental Workflow for Subcellular Fractionation:

Caption: Workflow for subcellular fractionation.

Regulatory Signaling Pathways

The activities of ACC1 and ACC2 are tightly regulated by complex signaling networks that respond to the energy status of the cell and hormonal cues.

Regulation by AMP-Activated Protein Kinase (AMPK)

AMPK is a key energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio). Once activated, AMPK phosphorylates and inactivates both ACC1 and ACC2. This has a dual effect:

-

Inhibition of fatty acid synthesis: Phosphorylation of ACC1 reduces the production of malonyl-CoA in the cytosol, thereby shutting down de novo lipogenesis to conserve energy.

-

Activation of fatty acid oxidation: Phosphorylation of ACC2 reduces the production of malonyl-CoA at the mitochondrial membrane, which relieves the inhibition of CPT1 and allows for the uptake and oxidation of fatty acids to generate ATP.

Caption: AMPK-mediated regulation of ACC1 and ACC2.

Transcriptional Regulation by Carbohydrate Response Element-Binding Protein (ChREBP)

ChREBP is a glucose-sensitive transcription factor that plays a crucial role in coordinating the expression of genes involved in glucose and lipid metabolism. In response to high glucose levels, ChREBP is activated and translocates to the nucleus, where it binds to carbohydrate response elements (ChoREs) in the promoters of its target genes, including ACACA (the gene encoding ACC1). This leads to an increase in the transcription of ACC1, thereby promoting the conversion of excess glucose into fatty acids for storage. The regulation of ACC2 by ChREBP is less well-defined but it is also considered a target gene.

Caption: Transcriptional regulation of ACC1 by ChREBP.

Conclusion and Future Directions

The distinct cellular localization and function of ACC1 and ACC2 underscore their central roles in maintaining lipid homeostasis. ACC1, as a cytosolic enzyme, is the primary driver of de novo fatty acid synthesis, while the mitochondrial-associated ACC2 acts as a critical regulator of fatty acid oxidation. This elegant compartmentalization allows for the coordinated control of these opposing metabolic pathways. The development of isoform-specific inhibitors of ACC1 and ACC2 holds significant promise for the treatment of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as various cancers that exhibit a dependence on de novo lipogenesis. Further research into the quantitative aspects of their expression and activity, as well as the intricate details of their regulatory networks, will be instrumental in advancing these therapeutic strategies.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. The subcellular localization of acetyl-CoA carboxylase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]

- 4. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells | PLOS One [journals.plos.org]

- 5. media.cellsignal.com [media.cellsignal.com]

The Therapeutic Potential of Targeting Acetyl-CoA Carboxylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetyl-CoA carboxylase (ACC) stands as a pivotal enzyme at the crossroads of fatty acid metabolism, catalyzing the irreversible carboxylation of acetyl-CoA to malonyl-CoA. This reaction is the rate-limiting step in de novo lipogenesis (DNL) and a critical regulator of fatty acid oxidation (FAO). The existence of two isoforms, ACC1, primarily cytosolic and integral to DNL, and ACC2, located on the outer mitochondrial membrane and a key regulator of FAO, offers distinct and combined therapeutic targeting opportunities. Dysregulation of ACC activity is implicated in a spectrum of metabolic and oncologic diseases, including non-alcoholic steatohepatitis (NASH), various cancers, and metabolic syndrome. Consequently, the development of small molecule inhibitors targeting ACC has emerged as a promising avenue for therapeutic intervention. This technical guide provides an in-depth overview of the core biology of ACC, the therapeutic rationale for its inhibition, a summary of key preclinical and clinical data for leading inhibitors, detailed experimental protocols for assessing inhibitor activity, and a visual representation of the relevant signaling pathways and drug discovery workflows.

Introduction to Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA carboxylase is a biotin-dependent enzyme that exists in two main isoforms in mammals: ACC1 (encoded by the ACACA gene) and ACC2 (encoded by the ACACB gene). Both isoforms catalyze the same biochemical reaction but have different tissue distributions and subcellular localizations, which dictates their primary physiological roles.

-

ACC1: Predominantly found in the cytoplasm of lipogenic tissues such as the liver and adipose tissue. The malonyl-CoA produced by ACC1 serves as a substrate for fatty acid synthase (FASN) in the synthesis of fatty acids.

-

ACC2: Primarily located on the outer mitochondrial membrane of oxidative tissues like the heart, skeletal muscle, and liver. The malonyl-CoA generated by ACC2 allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.

This dual role of malonyl-CoA in promoting fatty acid synthesis and inhibiting their breakdown places ACC at the heart of cellular energy homeostasis.

Therapeutic Rationale for Targeting ACC

The central role of ACC in lipid metabolism makes it an attractive therapeutic target for a range of diseases characterized by metabolic dysregulation.

Non-Alcoholic Steatohepatitis (NASH)

NASH is characterized by hepatic steatosis, inflammation, and fibrosis, driven in part by increased DNL. By inhibiting ACC, particularly in the liver, the production of malonyl-CoA is reduced, leading to a dual benefit: decreased fatty acid synthesis and increased fatty acid oxidation. This can alleviate hepatic steatosis, a hallmark of NASH. Several ACC inhibitors have shown promise in reducing liver fat in both animal models and clinical trials. However, a consistent observation has been an increase in plasma triglycerides, a potential off-target effect that requires careful management.

Oncology

Cancer cells exhibit altered metabolism, often characterized by increased DNL to support rapid proliferation and membrane synthesis. ACC1 is frequently overexpressed in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer. Inhibition of ACC can disrupt this metabolic reprogramming, leading to reduced tumor growth and enhanced efficacy of standard-of-care chemotherapies.

Metabolic Syndrome, Obesity, and Type 2 Diabetes

Metabolic syndrome encompasses a cluster of conditions including obesity, insulin (B600854) resistance, and dyslipidemia. By inhibiting ACC, it is possible to shift the metabolic balance from fat storage to fat utilization, thereby improving insulin sensitivity and potentially promoting weight loss.

Quantitative Data on Key ACC Inhibitors

Several small molecule ACC inhibitors have been developed and evaluated in preclinical and clinical settings. The following tables summarize key quantitative data for some of the most prominent examples.

| Inhibitor | Target(s) | IC50 (nM) - hACC1 | IC50 (nM) - hACC2 | Therapeutic Area(s) |

Acetyl-CoA Carboxylase (ACC) Inhibitors for Non-Alcoholic Fatty Liver Disease (NAFLD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, driven by the epidemics of obesity and type 2 diabetes. The spectrum of NAFLD ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), a progressive form characterized by inflammation and hepatocyte injury that can lead to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2][3] A key pathological driver of NAFLD is the upregulation of hepatic de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors.[4][5] Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in this pathway, making it a prime therapeutic target. This guide provides a comprehensive technical overview of the development of ACC inhibitors for NAFLD, summarizing the mechanism of action, preclinical evidence, and clinical trial data, with a focus on quantitative outcomes and experimental methodologies.

The Role of ACC in NAFLD Pathogenesis and as a Therapeutic Target

ACC exists in two isoforms, ACC1 and ACC2, which are encoded by different genes and have distinct subcellular locations and functions.

-

ACC1: Located in the cytosol, it is highly expressed in lipogenic tissues like the liver and adipose tissue. It catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, providing the essential building block for the synthesis of fatty acids via fatty acid synthase (FASN). In NAFLD patients, the expression and activity of ACC1 are often upregulated, leading to increased DNL and triglyceride accumulation in hepatocytes.

-

ACC2: Primarily found on the outer mitochondrial membrane, ACC2 also produces malonyl-CoA. This localized pool of malonyl-CoA acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase I (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.

By inhibiting both ACC1 and ACC2, dual ACC inhibitors are designed to simultaneously block the synthesis of new fatty acids and promote the oxidation of existing ones, directly addressing the core metabolic dysregulation in NAFLD. This dual mechanism provides a strong rationale for their development as a treatment for NASH.

References

- 1. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NASH Target Development Service for Acetyl-CoA Carboxylase (ACC) Inhibitors - Creative Biolabs [creative-biolabs.com]

- 3. Improved pathology reporting in NAFLD/NASH for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

The Pivotal Role of Acetyl-CoA Carboxylase (ACC) in Cancer Metabolism and Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, enabling unabated cell growth and proliferation. Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in de novo fatty acid synthesis, has emerged as a critical node in this altered metabolic landscape. This technical guide provides an in-depth exploration of the multifaceted role of ACC in cancer metabolism. It details the distinct functions of its isoforms, ACC1 and ACC2, their regulation by key oncogenic signaling pathways, and the profound impact of their activity on cancer cell proliferation and survival. This document further outlines detailed experimental protocols for assessing ACC activity and its downstream effects, presents quantitative data on ACC expression across various malignancies, and discusses the therapeutic potential of targeting ACC in oncology.

Introduction: ACC at the Crossroads of Metabolism and Malignancy

Cancer cells exhibit a heightened demand for macromolecules to support rapid proliferation, including lipids for membrane biosynthesis, energy storage, and signaling molecule generation.[1] Acetyl-CoA Carboxylase (ACC) occupies a central role in meeting this demand by catalyzing the irreversible carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis.[2]

Two main isoforms of ACC exist in mammalian cells, each with distinct subcellular localizations and primary functions:

-

ACC1 (ACACA): Primarily located in the cytoplasm, ACC1 provides the malonyl-CoA pool utilized by fatty acid synthase (FASN) for the de novo synthesis of fatty acids.[3][4] Upregulation of ACC1 is frequently observed in various cancers, correlating with increased lipogenesis to support the formation of new cell membranes and signaling lipids.[5]

-

ACC2 (ACACB): Tethered to the outer mitochondrial membrane, ACC2-derived malonyl-CoA allosterically inhibits carnitine palmitoyltransferase 1 (CPT1). This inhibition blocks the entry of fatty acids into the mitochondria for β-oxidation, thereby partitioning fatty acids away from catabolism and towards synthesis and storage.

The dysregulation of ACC activity in cancer cells is not merely a consequence of metabolic reprogramming but an active contributor to the malignant phenotype, influencing cell growth, survival, and even metastasis.

Signaling Pathways Regulating ACC in Cancer

The activity of ACC is tightly controlled by complex signaling networks that are often hijacked in cancer. The primary regulatory mechanisms include allosteric regulation and post-translational modifications, most notably phosphorylation.

The AMPK-ACC Axis: A Key Energy-Sensing Pathway

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated under conditions of low ATP. Once activated, AMPK phosphorylates and inactivates both ACC1 and ACC2. This inhibitory phosphorylation serves to conserve energy by shutting down the ATP-consuming process of fatty acid synthesis and promoting the ATP-generating process of fatty acid oxidation. In many cancers, the AMPK-ACC signaling axis is dysregulated, allowing for sustained ACC activity even under metabolic stress.

The PI3K/Akt/mTOR Pathway: A Pro-Growth Signaling Cascade

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and proliferation that is frequently hyperactivated in cancer. mTORC1, a key component of this pathway, promotes lipogenesis by activating the transcription factor SREBP1c, which in turn upregulates the expression of ACC1 and other lipogenic enzymes. This signaling cascade ensures a steady supply of lipids to support cancer cell growth.

Diagram: Signaling Pathways Regulating ACC Activity

Caption: Key signaling pathways influencing ACC activity in cancer cells.

Quantitative Analysis of ACC Expression in Cancer

Elevated expression of ACC, particularly ACC1, is a common feature across a wide range of human cancers. This section presents a summary of ACC1 (ACACA) and ACC2 (ACACB) mRNA expression levels in various tumor types compared to normal tissues, compiled from publicly available databases.

Table 1: ACC1 (ACACA) and ACC2 (ACACB) mRNA Expression in Human Cancers

| Cancer Type | ACC1 (ACACA) Expression vs. Normal | ACC2 (ACACB) Expression vs. Normal | Data Source |

| Breast Invasive Carcinoma (BRCA) | Upregulated | No Significant Change | TCGA, GEPIA |

| Lung Adenocarcinoma (LUAD) | Upregulated | Downregulated | TCGA, GEPIA |

| Liver Hepatocellular Carcinoma (LIHC) | Upregulated | No Significant Change | TCGA, GEPIA |

| Prostate Adenocarcinoma (PRAD) | Upregulated | No Significant Change | TCGA, GEPIA |

| Colon Adenocarcinoma (COAD) | Upregulated | No Significant Change | TCGA, GEPIA |

| Glioblastoma Multiforme (GBM) | Upregulated | No Significant Change | TCGA, GEPIA |

Data is a generalized representation from publicly available datasets. Specific fold changes can vary based on the dataset and analysis parameters.

The Impact of ACC on Cell Proliferation

The increased flux through the fatty acid synthesis pathway, driven by elevated ACC activity, directly contributes to cancer cell proliferation. The newly synthesized fatty acids are incorporated into phospholipids (B1166683) for the construction of new cellular and organellar membranes, a prerequisite for cell division. Furthermore, certain lipid molecules can act as signaling messengers, further promoting pro-proliferative pathways.

Inhibition of ACC, either through genetic knockdown or pharmacological inhibitors, has been shown to impede the proliferation of a variety of cancer cell lines. This anti-proliferative effect is often accompanied by cell cycle arrest and, in some cases, apoptosis.

Table 2: Effects of ACC Inhibition on Cancer Cell Proliferation

| Cancer Cell Line | ACC Inhibitor | IC50 (µM) | Effect on Proliferation | Reference |

| A549 (Lung Cancer) | ND-646 | ~0.025 | Inhibition | |

| HCT116 (Colon Cancer) | Compound 1b | 6.27 - 14.10 | Inhibition, G2/M Arrest, Apoptosis | |

| MCF-7 (Breast Cancer) | Compound 1b | 6.27 - 14.10 | Inhibition | |

| HepG2 (Liver Cancer) | Compound 1b | 6.27 - 14.10 | Inhibition | |

| PC-3 (Prostate Cancer) | Soraphen A | ~0.005 | Inhibition, Apoptosis |

IC50 values can vary depending on the specific assay conditions and duration of treatment.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of ACC in cancer metabolism and cell proliferation.

ACC Activity Assay

This protocol describes a spectrophotometric assay to measure ACC activity by coupling the production of ADP to the oxidation of NADH.

Diagram: ACC Activity Assay Workflow

Caption: Workflow for the spectrophotometric ACC activity assay.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP solution

-

Acetyl-CoA solution

-

Sodium bicarbonate solution

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Cell Lysates:

-

Culture cancer cells to the desired confluency.

-

Wash cells with ice-cold PBS and lyse them in cell lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Prepare Reaction Mixture:

-

Prepare a master mix containing reaction buffer, ATP, acetyl-CoA, sodium bicarbonate, PEP, NADH, PK, and LDH. The final concentrations of each component should be optimized for the specific cell type and experimental conditions.

-

-

Assay:

-

Add a standardized amount of cell lysate to each well of a 96-well plate.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

-

Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of ADP production, which is stoichiometric with ACC activity.

-

Normalize the ACC activity to the protein concentration of the cell lysate.

-

Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

ACC inhibitor or other test compounds

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Treatment:

-

Treat the cells with various concentrations of the ACC inhibitor or test compound. Include a vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or shaking to ensure complete dissolution.

-

-

Absorbance Reading:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Express the results as a percentage of the vehicle-treated control.

-

Calculate the IC50 value of the inhibitor if a dose-response curve was generated.

-

13C Metabolic Flux Analysis

This section provides a general overview of the workflow for 13C Metabolic Flux Analysis (MFA) to trace the metabolic fate of carbon from glucose through fatty acid synthesis.

Diagram: 13C Metabolic Flux Analysis Workflow

Caption: General workflow for a 13C metabolic flux analysis experiment.

Key Steps:

-

Isotopic Labeling: Culture cancer cells in a medium where a standard carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart (e.g., [U-13C6]glucose).

-

Metabolite Extraction: After a defined period of labeling, rapidly quench metabolism and extract intracellular metabolites.

-

Mass Spectrometry Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the mass isotopologue distribution for key metabolites in the fatty acid synthesis pathway (e.g., citrate, acetyl-CoA, malonyl-CoA, and fatty acids).

-

Computational Modeling: Use specialized software to fit the experimental labeling data to a metabolic network model. This allows for the quantification of the metabolic fluxes through the pathways of interest, including the rate of fatty acid synthesis.

Therapeutic Targeting of ACC in Cancer

The critical role of ACC in supporting the metabolic demands of cancer cells makes it an attractive target for therapeutic intervention. Several small molecule inhibitors of ACC have been developed and are being investigated for their anti-cancer efficacy. These inhibitors can be broadly categorized based on their mechanism of action:

-

Allosteric Inhibitors: These compounds, such as ND-646, bind to the biotin (B1667282) carboxylase domain of ACC and prevent its dimerization, which is essential for its enzymatic activity.

-

Active Site Inhibitors: These molecules compete with the substrates (acetyl-CoA or ATP) at the catalytic site.

Preclinical studies have demonstrated that ACC inhibitors can suppress tumor growth in various cancer models, both as single agents and in combination with standard-of-care chemotherapies. However, the development of ACC inhibitors for oncology is still in its early stages, with ongoing efforts to optimize their potency, selectivity, and pharmacokinetic properties.

Conclusion

Acetyl-CoA Carboxylase stands as a linchpin in the metabolic reprogramming of cancer cells, fueling their proliferative and survival capabilities. The intricate regulation of ACC by oncogenic signaling pathways and its direct contribution to the synthesis of essential macromolecules underscore its significance as a high-value target in oncology. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of ACC in cancer and to advance the development of novel therapeutic strategies aimed at exploiting this metabolic vulnerability. As our understanding of cancer metabolism continues to deepen, targeting key enzymes like ACC holds immense promise for the future of cancer therapy.

References

- 1. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]

- 5. ACC1 is overexpressed in liver cancers and contributes to the proliferation of human hepatoma Hep G2 cells and the rat liver cell line BRL 3A - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Acetyl-CoA Carboxylase (ACC) Inhibition on Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][2] In mammals, two isoforms exist: ACC1, located in the cytosol, is the rate-limiting step in de novo lipogenesis (DNL), while ACC2 is a mitochondrial membrane-associated protein that regulates fatty acid oxidation (FAO).[1][2] The central role of ACC in lipid metabolism has made it an attractive therapeutic target for a range of diseases, including metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and cancer.[2] This technical guide provides an in-depth overview of the effects of ACC inhibition on key metabolic pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Metabolic Effects of ACC Inhibition

Inhibition of ACC activity, either through genetic knockdown or small molecule inhibitors, triggers a significant reprogramming of cellular metabolism. The primary consequences are the suppression of fatty acid synthesis and, in many contexts, the promotion of fatty acid oxidation.

Inhibition of De Novo Lipogenesis (DNL)

By blocking the production of malonyl-CoA, the essential building block for fatty acid synthesis, ACC inhibitors potently suppress DNL. This effect has been consistently observed across various cell types and in vivo models. For instance, treatment of non-small cell lung cancer (NSCLC) cells with the ACC inhibitor ND-646 leads to a marked reduction in the pools of newly synthesized fatty acids, such as palmitate and stearate.

Stimulation of Fatty Acid Oxidation (FAO)

The malonyl-CoA produced by ACC2 allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. By reducing malonyl-CoA levels, ACC inhibitors relieve this inhibition, thereby promoting FAO. This effect is particularly relevant in tissues with high oxidative capacity, such as the liver, skeletal muscle, and heart.

Impact on Glycolysis and Mitochondrial Respiration

The metabolic reprogramming induced by ACC inhibition extends beyond lipid metabolism. Studies have shown that chronic ACC inhibition can lead to an increase in both cellular respiration, as measured by the oxygen consumption rate (OCR), and glycolysis, indicated by the extracellular acidification rate (ECAR). However, this can also be associated with impaired mitochondrial health, including reduced maximal respiration and decreased ATP production efficiency. In some contexts, genetic inhibition of ACC in the liver has been shown to increase glycolysis by approximately 40%.

Quantitative Data on the Effects of ACC Inhibition

The following tables summarize key quantitative data from studies investigating the effects of various ACC inhibitors on metabolic parameters.

Table 1: Inhibitory Potency of Selected ACC Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Cell-Based EC50 (nM) | Reference |

| ND-630 | hACC1 | 2.1 | - | |

| hACC2 | 6.1 | - | ||

| MK-4074 | hACC1/2 | ~3 | - | |

| ND-654 | hACC1 | 3 | 14 (HepG2 fatty acid synthesis) | |

| hACC2 | 8 | - |

Table 2: Effects of ACC Inhibition on Malonyl-CoA Levels